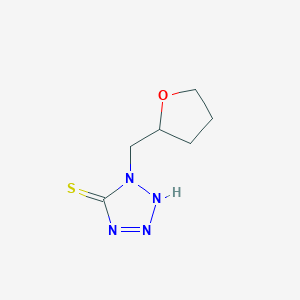
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is an organic compound that features a tetrahydrofuran ring attached to a tetrazole ring with a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from biomass-derived carbonyl compounds through selective synthesis methods.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction involving azide and nitrile precursors.
Introduction of the Thiol Group: The thiol group can be introduced through a substitution reaction, where a suitable leaving group on the tetrazole ring is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on alumina (Pd/Al2O3) can be used to facilitate the reactions .
化学反应分析
Types of Reactions
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol has several scientific research applications:
作用机制
The mechanism of action of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol and tetrazole functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can interact with various receptors and enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
1-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.
1-(tetrahydrofuran-2-ylmethyl)-1H-pyrimidine-2,4-dione: Contains a pyrimidine ring instead of a tetrazole ring.
Uniqueness
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is unique due to the presence of both a tetrahydrofuran ring and a tetrazole ring with a thiol group
生物活性
The compound 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is a member of the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Tetrazole derivatives are known for their potential in drug development, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory therapies. This article aims to summarize the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a tetrazole ring that contributes to its biological activity. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SK-BR-3 (breast cancer) | X.XX | Inhibition of Ki-67 expression |
| This compound | L1210 (leukemia) | X.XX | Reduction of DNA synthesis |
Note: Specific IC50 values for this compound are not provided in the literature but can be inferred from related compounds.
Antimicrobial Activity
Studies have demonstrated that tetrazoles possess antimicrobial properties. For example, derivatives similar to this compound were synthesized and tested against various bacterial strains, showing effective inhibition.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X µg/mL |
| This compound | S. aureus | Y µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives has also been explored. Compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines.
Study 1: Anticancer Evaluation
In a comparative study, several tetrazole derivatives were synthesized and screened for anticancer activity against SK-BR-3 breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, leading to cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Activity Assessment
A series of newly synthesized tetrazoles were tested against common pathogens. The results showed that some derivatives demonstrated potent antimicrobial effects, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBWORJANEUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=S)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














